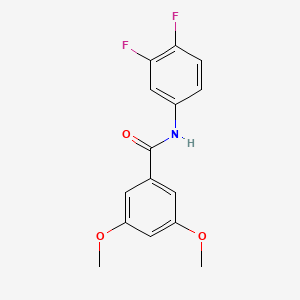

![molecular formula C14H12N2O4 B5510440 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

4-[(4-nitrobenzyl)oxy]benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves reactions of 4-nitrobenzyl bromide with various aldehydes. Hayvalı et al. (2010) prepared a series of benzyloxybenzaldehyde derivatives using this method, highlighting the versatility of this approach in synthesizing related compounds. Additionally, Plourde and Spaetzel (2002) demonstrated the regioselective protection of hydroxyl groups in benzaldehyde derivatives, a crucial step in fine-tuning the synthesis of such compounds (Hayvalı et al., 2010) (Plourde & Spaetzel, 2002).

Molecular Structure Analysis

The molecular structure of 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and its derivatives has been elucidated through various spectroscopic methods. The work of Hayvalı et al. (2010) included detailed structural confirmation using techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy, along with single-crystal X-ray crystallography for solid-state structures (Hayvalı et al., 2010).

Chemical Reactions and Properties

4-[(4-nitrobenzyl)oxy]benzaldehyde oxime can participate in various chemical reactions, forming different derivatives. Miralles-Roch et al. (1993) discussed the electroreduction of α-nitrobenzylic compounds, which can lead to partial formation of oximes. This highlights the compound's ability to undergo redox reactions (Miralles-Roch, Tallec, & Tardivel, 1993).

Physical Properties Analysis

The physical properties of 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime derivatives, such as solubility and crystalline structure, have been investigated. Chumakov et al. (2005) detailed the crystal structure of a related compound, providing insights into the physical characteristics of these molecules (Chumakov et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how 4-[(4-nitrobenzyl)oxy]benzaldehyde oxime behaves in different environments. For example, Kukase et al. (1990) described the use of the 4-nitrobenzyl group for protecting hydroxyl functions, demonstrating the compound’s versatility in synthetic chemistry (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including those with nitro groups, into corresponding aldehydes has been achieved with high conversion and selectivity on TiO2 under an O2 atmosphere. This process is facilitated under both UV-light and visible light irradiation, indicating the potential of these compounds in green chemistry applications. The role of the surface complex formed by the adsorption of the benzyl alcohol compound on TiO2 has been studied, shedding light on the active centers for selective photocatalytic oxidation and the underlying mechanism (Higashimoto et al., 2009).

Protection and Deprotection Strategies

The 4-nitrobenzyl group has been highlighted for its versatility in the protection of hydroxyl functions, allowing for selective removal in the presence of other benzyl-type protecting groups. This is achieved through reduction to the 4-aminobenzyl group followed by electrochemical oxidation, offering a clean and efficient pathway for deprotection in synthetic chemistry (Kukase et al., 1990).

Catalytic Applications

Studies on the electrochemical conversion of α-nitrobenzylic compounds to the corresponding oximes have shown that partial formation of oximes occurs at the mercury cathode in ethanol and aqueous acetic buffer mixtures. These findings open up new avenues for the application of these compounds in electrochemical synthesis and catalysis, highlighting the potential yield of oxime and the simultaneous formation of benzyl-hydroxylamines (Miralles-Roch et al., 1993).

Anticancer Research

In the quest for new anticancer agents, novel Schiff bases derived from 6-hydroxy-benzo[d][1,3]oxathiol-2-one have been synthesized, starting with the selective nitration leading to nitro derivatives. These compounds, upon coupling with various benzaldehydes, have shown promising cytotoxicity against cancer cell lines, indicating the potential therapeutic applications of nitrobenzyl-derived compounds in cancer treatment (Chazin et al., 2015).

Green Chemistry and Catalysis

The oxidation of benzyl alcohols to benzaldehydes using dilute nitric acid has been kinetically studied, offering insights into green chemistry approaches for the synthesis of benzaldehydes. The study provides a mechanistic understanding of the oxidation process, emphasizing the role of nitrous acid and the influence of the substituent effect on the reaction rate (Ogata et al., 1966).

Safety and Hazards

This compound has been classified as Eye Damage 1 and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

(NE)-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15-9-11-3-7-14(8-4-11)20-10-12-1-5-13(6-2-12)16(18)19/h1-9,17H,10H2/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGVPWMFZZWHIR-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)

![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)